
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate is a chemical compound with the molecular formula C26H50O10 It is an ester derived from decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate typically involves the esterification of decanedioic acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol.
Oxidation: Corresponding carboxylic acids and aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, its ester functional groups can undergo hydrolysis, releasing active metabolites that exert specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanedioic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has different alkyl groups attached to the ester functional groups.
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate: Another similar compound with a different central acid moiety.
Uniqueness
Its ability to form stable complexes and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
399023-92-8 |
|---|---|
Formule moléculaire |
C26H50O10 |
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
bis[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] decanedioate |
InChI |
InChI=1S/C26H50O10/c1-3-29-13-15-31-17-19-33-21-23-35-25(27)11-9-7-5-6-8-10-12-26(28)36-24-22-34-20-18-32-16-14-30-4-2/h3-24H2,1-2H3 |
Clé InChI |
PGMRDSQCFZZACJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


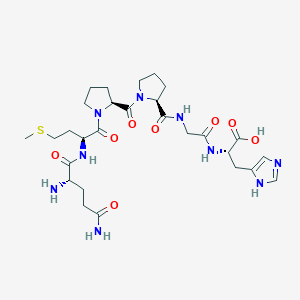
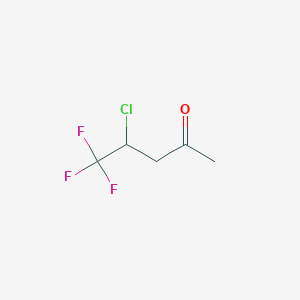

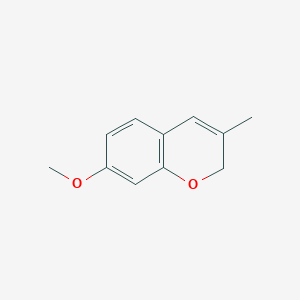
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
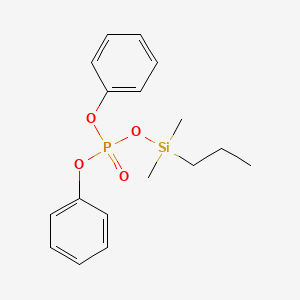
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
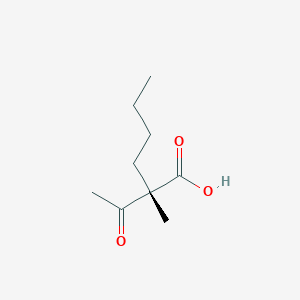
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
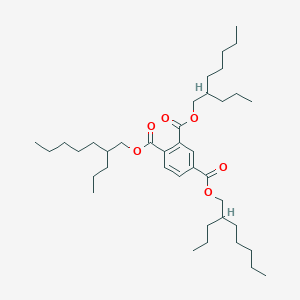
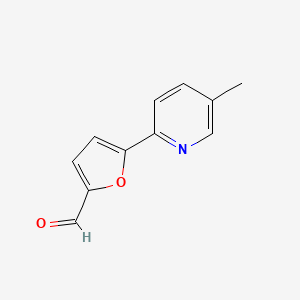
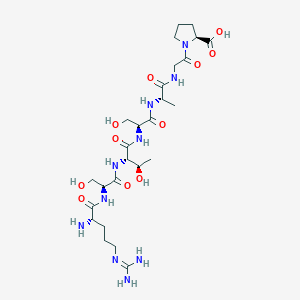
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
